Cas no 1308647-56-4 (2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one)

2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a brominated heterocyclic compound featuring a benzothiazole core fused with a cyclohexanone moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or functionalized heterocycles. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further derivatization. Its rigid scaffold may also contribute to binding affinity in medicinal chemistry applications. The compound’s stability under standard conditions and compatibility with diverse reaction conditions underscore its versatility as a building block for advanced chemical research and drug development.
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one structure
1308647-56-4 structure
商品名:2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
CAS番号:1308647-56-4
MF:C13H10BrNOS
メガワット:308.193601131439
CID:4587392

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one 化学的及び物理的性質

名前と識別子

    • 2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
    • 7(4H)-Benzothiazolone, 2-(2-bromophenyl)-5,6-dihydro-
    • インチ: 1S/C13H10BrNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2
    • InChIKey: KFMDXWVXJKARCP-UHFFFAOYSA-N
    • ほほえんだ: S1C2C(=O)CCCC=2N=C1C1=CC=CC=C1Br

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 462.5±47.0 °C at 760 mmHg
  • フラッシュポイント: 233.5±29.3 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one セキュリティ情報

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-71744-0.25g
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4 95.0%
0.25g
$142.0 2025-02-20
Enamine
EN300-71744-1.0g
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4 95.0%
1.0g
$371.0 2025-02-20
Enamine
EN300-71744-5.0g
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4 95.0%
5.0g
$1075.0 2025-02-20
TRC
B803963-25mg
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4
25mg
$ 50.00 2022-04-02
Enamine
EN300-71744-0.05g
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4 95.0%
0.05g
$66.0 2025-02-20
TRC
B803963-50mg
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4
50mg
$ 95.00 2022-04-02
Aaron
AR01AC7P-100mg
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4 95%
100mg
$160.00 2025-02-09
Aaron
AR01AC7P-10g
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4 95%
10g
$2216.00 2023-12-16
A2B Chem LLC
AV60905-500mg
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4 95%
500mg
$321.00 2024-04-20
1PlusChem
1P01ABZD-1g
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1308647-56-4 95%
1g
$448.00 2025-03-19

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one 関連文献

2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-oneに関する追加情報

Exploring the Chemical and Biological Properties of 2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS No. 1308647-56-4)

The compound CAS No. 1308647-56-4, formally named 2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, represents a significant advancement in the field of medicinal chemistry due to its unique structural features and promising biological activities. This benzothiazole derivative combines a brominated phenyl group with a partially hydrogenated tetrahydrobenzothiazole ring system terminated by a ketone moiety at position 7. Such structural complexity has been shown to enhance pharmacokinetic properties while enabling precise molecular targeting in biological systems.

In recent studies published in the Journal of Medicinal Chemistry, researchers highlighted how the tetrahydro configuration (i.e., four-membered hydrogenated ring) within this compound's core structure significantly improves membrane permeability compared to fully aromatic benzothiazole analogs. The strategic placement of the bromine atom at the 2-position of the phenyl ring provides both steric hindrance and electronic modulation effects that stabilize interactions with protein targets such as histone deacetylases (HDACs). The ketone group at position 7 acts as a versatile functional handle for further chemical modifications through keto-enol tautomerism or Michael addition reactions.

Synthetic advancements have enabled scalable production of this compound using palladium-catalyzed cross-coupling methodologies reported in a 2023 issue of Nature Catalysis. A novel one-pot synthesis protocol involving microwave-assisted cyclocondensation now achieves over 90% yield while minimizing environmental impact through solvent recycling systems. These improvements address previous challenges associated with multi-step synthesis pathways requiring toxic reagents like thionyl chloride.

Biochemical characterization reveals exceptional stability under physiological conditions (e.g., maintaining >95% integrity after 7 days at 37°C), which is critical for drug development applications requiring long-term storage or sustained release formulations. The compound's logP value of 3.8 places it within optimal hydrophobicity ranges for oral bioavailability while avoiding excessive lipophilicity that could lead to off-target accumulation.

In vitro studies demonstrate potent inhibition against HDAC isoforms IIa and IV with IC₅₀ values below 1 nM according to a landmark study in Cancer Research. This selectivity profile minimizes interference with non-target HDAC isoforms responsible for essential cellular functions such as DNA repair mechanisms. When tested against triple-negative breast cancer cell lines (MDA-MB-231), the compound induced apoptosis via histone hyperacetylation pathways without significant cytotoxicity to normal fibroblasts even at concentrations exceeding therapeutic indices by three orders of magnitude.

A groundbreaking investigation published in early 2024 identified this compound's ability to modulate autophagy signaling pathways in neurodegenerative disease models. In Alzheimer's disease cellular assays using SH-SY5Y neurons exposed to amyloid-beta oligomers (i.e., Aβ₄₂), treatment with CAS No. 1308647-56-4 resulted in a dose-dependent reduction of reactive oxygen species (ROS) by upregulating Nrf₂ antioxidant responses while simultaneously inhibiting tau hyperphosphorylation through GSK₃β suppression mechanisms.

In preclinical pharmacokinetic evaluations conducted on murine models per guidelines set by ICH S9 standards, oral administration demonstrated plasma half-lives exceeding six hours alongside favorable brain penetration indices (BBB permeability score > +). These properties were attributed to the tetrahydrobenzothiazole scaffold's ability to balance molecular size with appropriate hydrogen bonding capacity - key factors identified in recent structure-based drug design reviews as critical for central nervous system drug candidates.

A comparative analysis between CAS No. 1308647-56-4 and earlier generation benzothiazole derivatives published in Bioorganic & Medicinal Chemistry Letters showed superior metabolic stability through reduced susceptibility to cytochrome P₄₅₀ oxidation pathways. This results from both steric protection provided by the bromophenyl substituent and electron-withdrawing effects from the thiazole ring system that limit reactive intermediate formation during biotransformation processes.

Ongoing research collaborations between academic institutions and pharmaceutical companies are exploring its potential as an anti-inflammatory agent through selective COX₂ inhibition without affecting COX₁ activity - a breakthrough given current NSAID limitations related gastrointestinal side effects. Preliminary data from carrageenan-induced edema models indicate comparable efficacy to celecoxib at one-fifth the dosage concentration while exhibiting no observed adverse effects up to therapeutic relevant concentrations.

The structural versatility inherent in this molecule allows multiple avenues for optimization: substituent variations on the bromophenyl group can fine-tune selectivity profiles; ester prodrug strategies are being developed to enhance solubility; and click chemistry approaches are being applied for targeted delivery systems using folate receptor conjugation techniques validated in recent tumor microenvironment studies.

Pioneering work presented at the 2024 Society for Neuroscience annual meeting demonstrated synergistic effects when combined with established Alzheimer's therapies like donepezil - showing additive improvements in spatial memory retention tests using Morris water maze protocols without increasing neurotoxicity risks associated with combination treatments typically observed due to off-target interactions.

Safety assessments conducted under GLP guidelines revealed minimal acute toxicity profiles (LD₅₀ > 5 g/kg orally) alongside favorable genotoxicity results based on Ames test data from three independent bacterial strains - an important consideration given historical challenges encountered with halogenated compounds during regulatory submissions.

Mechanistic insights from cryo-electron microscopy studies published last quarter reveal how CAS No. 1308647-56-

















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